molecular formula C26H30N2O2S B11563692 O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate CAS No. 306743-11-3

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate

Cat. No.: B11563692
CAS No.: 306743-11-3
M. Wt: 434.6 g/mol
InChI Key: LHKPNQMQJFEXGJ-UHFFFAOYSA-N
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Description

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate is a complex organic compound that features a naphthalene ring, a phenyl group, and carbamothioate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate typically involves multiple steps, starting with the preparation of the naphthalen-2-ylcarbamoyl intermediate. This intermediate is then reacted with 4-aminophenyl isocyanate to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] bis(2-methylpropyl)carbamothioate is unique due to its combination of naphthalene and phenyl groups with carbamothioate functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

306743-11-3

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N,N-bis(2-methylpropyl)carbamothioate

InChI

InChI=1S/C26H30N2O2S/c1-18(2)16-28(17-19(3)4)26(31)30-24-13-10-21(11-14-24)25(29)27-23-12-9-20-7-5-6-8-22(20)15-23/h5-15,18-19H,16-17H2,1-4H3,(H,27,29)

InChI Key

LHKPNQMQJFEXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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